molecular formula C8H12O2 B14449598 2-(Cyclopent-2-en-1-yl)propanoic acid CAS No. 76337-97-8

2-(Cyclopent-2-en-1-yl)propanoic acid

Cat. No.: B14449598
CAS No.: 76337-97-8
M. Wt: 140.18 g/mol
InChI Key: PKQZHWWVQJMLLY-UHFFFAOYSA-N
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Description

2-(Cyclopent-2-en-1-yl)propanoic acid is an organic compound characterized by a cyclopentene ring attached to a propanoic acid moiety. This compound is of interest due to its unique structure, which combines the reactivity of a carboxylic acid with the stability of a cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-2-en-1-yl)propanoic acid can be achieved through various methods. One common approach involves the reaction of cyclopent-2-en-1-one with a suitable Grignard reagent, followed by acidification to yield the desired product . Another method includes the use of cyclopent-2-en-1-yl bromide, which undergoes a nucleophilic substitution reaction with a propanoic acid derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-2-en-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include cyclopentanone derivatives, cyclopentane derivatives, and various esters or amides depending on the specific reaction conditions .

Scientific Research Applications

2-(Cyclopent-2-en-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclopent-2-en-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentene ring provides a unique structural motif that can modulate the activity of these targets, leading to various biological effects .

Properties

76337-97-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-cyclopent-2-en-1-ylpropanoic acid

InChI

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h2,4,6-7H,3,5H2,1H3,(H,9,10)

InChI Key

PKQZHWWVQJMLLY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC=C1)C(=O)O

Origin of Product

United States

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